molecular formula C17H22N6 B5781079 N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine

N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine

Cat. No.: B5781079
M. Wt: 310.4 g/mol
InChI Key: MXDDBHICKBIYBT-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to an ethane-1,2-diamine moiety, with additional dimethyl and 4-methylbenzyl substituents. This structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethane-1,2-Diamine Moiety: This step involves the reaction of the intermediate with ethane-1,2-diamine under reflux conditions.

    Dimethylation: The final step involves the dimethylation of the amine groups using reagents such as formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and 4-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-4-6-14(7-5-13)11-23-17-15(10-21-23)16(19-12-20-17)18-8-9-22(2)3/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDBHICKBIYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324861
Record name N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903866-97-7
Record name N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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